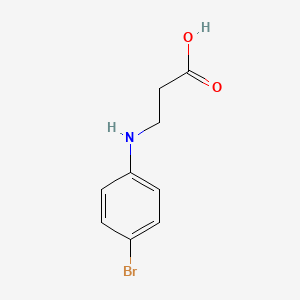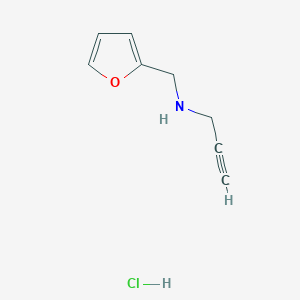![molecular formula C17H15F3O3 B1318472 3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 667437-26-5](/img/structure/B1318472.png)
3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
Overview
Description
“3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde” is a chemical compound with the molecular formula C17H15F3O3 . It has a molecular weight of 324.3 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C17H15F3O3/c1-2-22-16-9-12 (10-21)6-7-15 (16)23-11-13-4-3-5-14 (8-13)17 (18,19)20/h3-10H,2,11H2,1H3 .Scientific Research Applications
Copolymer Synthesis
3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde has been utilized in the synthesis of novel copolymers. In a study by Kharas et al. (2016), trisubstituted ethylenes like this compound were prepared and copolymerized with styrene. The copolymers were analyzed for their structure and decomposition behavior, providing insights into their potential applications in materials science (Kharas et al., 2016).
Antimicrobial Activity
Another important application of derivatives of this compound is in antimicrobial research. Ahluwalia et al. (2017) synthesized a series of oxime esters from 3-ethoxy-4-benzaldehyde oxime and evaluated their antifungal and antibacterial activities. This study contributes to the ongoing search for new antimicrobial agents (Ahluwalia et al., 2017).
Spectroscopic Studies
Spectroscopic analysis is another area where this compound and its derivatives find application. Özay et al. (2013) synthesized a compound from 2-hydroxy-3-methoxybenzaldehyde and characterized it using various spectroscopic techniques. These studies are crucial for understanding the chemical and physical properties of these compounds (Özay et al., 2013).
Synthesis of Schiff Base Compounds
Abdullmajed et al. (2021) conducted a study on Schiff base compounds synthesized from ethyl-4-amino benzoate and 2-hydroxy-3-ethoxy benzaldehyde. The study not only focused on the synthesis but also explored the optical nonlinear properties of these compounds, highlighting their potential in photonics and materials science (Abdullmajed et al., 2021).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with enzymes, proteins, and other biomolecules through its aldehyde group, which can form covalent bonds with amino groups in proteins. This interaction can lead to the formation of Schiff bases, which are important in various biochemical processes. Additionally, the trifluoromethyl group in this compound can influence the compound’s reactivity and binding affinity with biomolecules .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with key signaling proteins and enzymes. For instance, it may modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of various proteins. These changes can impact gene expression and cellular metabolism, ultimately affecting cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of lysine residues in proteins. This can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, the compound’s trifluoromethyl group can enhance its binding affinity to certain biomolecules, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects on cellular function. At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and cellular apoptosis . Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on biological systems .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups to the compound, facilitating its further breakdown and excretion . The compound may also interact with cofactors like NADPH, influencing metabolic flux and altering metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects . These localization patterns are crucial for understanding the compound’s activity and function within cells .
Properties
IUPAC Name |
3-ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O3/c1-2-22-16-9-12(10-21)6-7-15(16)23-11-13-4-3-5-14(8-13)17(18,19)20/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPCQZKNTMMGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901189496 | |
| Record name | 3-Ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-26-5 | |
| Record name | 3-Ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667437-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1318417.png)



![[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride](/img/structure/B1318429.png)





![(2-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1318460.png)

